Cas no 848409-34-7 (2,6-Dihydroxybenzeneboronic acid)

2,6-Dihydroxybenzeneboronic acid is a boronic acid derivative featuring two hydroxyl groups ortho to the boronic acid functionality. This structural arrangement enhances its chelating properties, making it a valuable intermediate in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions. The presence of hydroxyl groups improves solubility in polar solvents and facilitates coordination with transition metals, increasing reactivity in catalytic systems. Its stability under mild conditions and compatibility with diverse substrates make it suitable for constructing complex aromatic frameworks. Additionally, the compound finds applications in materials science and pharmaceutical research, where precise functionalization of aromatic systems is required. Careful handling is advised due to potential sensitivity to moisture.
2,6-Dihydroxybenzeneboronic acid structure
848409-34-7 structure
商品名:2,6-Dihydroxybenzeneboronic acid
CAS番号:848409-34-7
MF:C6H7BO4
メガワット:153.928382158279
MDL:MFCD09998727
CID:716539
PubChem ID:44118844

2,6-Dihydroxybenzeneboronic acid 化学的及び物理的性質

名前と識別子

    • (2,6-Dihydroxyphenyl)boronic acid
    • 2,6-DIHYDROXYBENZENEBORONIC ACID
    • Boronic acid,B-(2,6-dihydroxyphenyl)-
    • 2,5-DIFLUOROPHENYLHYDRAZINE
    • 2,6-dihydroxyphenylboronic acid
    • 2-Borono-1,3-dihydroxybenzene
    • 2-Boronobenzene-1,3-diol
    • 2-Boronoresorcinol
    • Boronic acid, (2,6-dihydroxyphenyl)-
    • (2,6-Dihydroxyphenyl)boronicacid
    • C6H7BO4
    • SY065391
    • Y5572
    • B-(2,6-Dihydroxyphenyl)boronic acid (ACI)
    • Boronic acid, (2,6-dihydroxyphenyl)- (9CI)
    • 848409-34-7
    • DB-346542
    • J-500609
    • AB93185
    • SCHEMBL3784650
    • DTXSID60657019
    • AKOS016004699
    • CS-0108563
    • MFCD09998727
    • AS-30606
    • 2,6-Dihydroxybenzeneboronic acid
    • MDL: MFCD09998727
    • インチ: 1S/C6H7BO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-11H
    • InChIKey: ACIZIJMWGZWBDP-UHFFFAOYSA-N
    • ほほえんだ: OB(C1C(O)=CC=CC=1O)O

計算された属性

  • せいみつぶんしりょう: 154.04400
  • どういたいしつりょう: 154.044
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 120
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.9

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 400.5±55.0 °C at 760 mmHg
  • フラッシュポイント: 196.0±31.5 °C
  • PSA: 80.92000
  • LogP: -1.22240
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

2,6-Dihydroxybenzeneboronic acid セキュリティ情報

2,6-Dihydroxybenzeneboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB466697-250 mg
2,6-Dihydroxyphenylboronic acid, min. 95%; .
848409-34-7
250mg
€528.00 2023-04-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y10375-1g
(2,6-Dihydroxyphenyl)boronic acid
848409-34-7 95%
1g
¥4959.0 2023-09-05
Apollo Scientific
OR2210-1g
2,6-Dihydroxybenzeneboronic acid
848409-34-7
1g
£665.00 2023-09-02
Matrix Scientific
095512-250mg
(2,6-Dihydroxyphenyl)boronic acid, 95+%
848409-34-7 95+%
250mg
$567.00 2023-09-10
Chemenu
CM111027-1g
2,6-dihydroxyphenylboronic acid
848409-34-7 95%
1g
$*** 2023-05-29
Alichem
A019107819-250mg
(2,6-Dihydroxyphenyl)boronic acid
848409-34-7 95%
250mg
$502.49 2023-08-31
Alichem
A019107819-1g
(2,6-Dihydroxyphenyl)boronic acid
848409-34-7 95%
1g
$1187.59 2023-08-31
abcr
AB466697-250mg
2,6-Dihydroxyphenylboronic acid, min. 95%; .
848409-34-7
250mg
€268.80 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179203-250mg
(2,6-Dihydroxyphenyl)boronic acid
848409-34-7 95+%
250mg
¥2577.00 2024-07-28
Crysdot LLC
CD12025442-1g
(2,6-Dihydroxyphenyl)boronic acid
848409-34-7 95+%
1g
$595 2024-07-24

2,6-Dihydroxybenzeneboronic acid 関連文献

2,6-Dihydroxybenzeneboronic acidに関する追加情報

2,6-Dihydroxybenzeneboronic Acid: A Comprehensive Overview

2,6-Dihydroxybenzeneboronic acid, also known as catecholboronic acid, is a versatile compound with the CAS number 848409-34-7. This compound has garnered significant attention in the fields of organic chemistry, materials science, and drug discovery due to its unique properties and potential applications. The molecule consists of a benzene ring substituted with two hydroxyl groups at the 2 and 6 positions and a boronic acid group, making it a valuable building block for various chemical reactions.

The structure of 2,6-dihydroxybenzeneboronic acid is characterized by its aromatic ring with hydroxyl groups in the ortho positions relative to the boronic acid moiety. This arrangement imparts the compound with both electron-donating and electron-withdrawing functionalities, which are crucial for its reactivity in cross-coupling reactions such as Suzuki-Miyaura coupling. Recent studies have highlighted its role in synthesizing biologically active molecules and advanced materials, underscoring its importance in contemporary chemical research.

Physical and Chemical Properties

2,6-Dihydroxybenzeneboronic acid exists as a white crystalline solid under standard conditions. It exhibits moderate solubility in water and polar organic solvents, which facilitates its use in various synthetic protocols. The compound is stable under normal storage conditions but may undergo decomposition under harsh acidic or basic conditions. Its pKa values reflect the acidic nature of both the hydroxyl and boronic acid groups, making it amenable to protonation studies and pH-dependent reactions.

Synthesis and Optimization

The synthesis of catecholboronic acid typically involves multi-step processes that include the introduction of hydroxyl groups onto a benzene ring followed by boronate esterification or direct boronation. Recent advancements have focused on optimizing these steps to enhance yield and purity while minimizing environmental impact. For instance, catalytic methods using transition metals have been explored to streamline the formation of the boronic acid group, reducing reaction times and costs.

Applications in Drug Discovery

2,6-Dihydroxybenzeneboronic acid has emerged as a key intermediate in the synthesis of bioactive compounds targeting various diseases. Its ability to participate in cross-coupling reactions allows chemists to construct complex molecular frameworks with precision. Notably, derivatives of this compound have shown promise in anticancer drug development due to their ability to inhibit specific enzymes or modulate cellular signaling pathways.

Role in Materials Science

Beyond pharmaceutical applications, catecholboronic acid finds utility in materials science for creating advanced polymers and hybrid materials. Its functional groups enable strong interactions with other molecules, making it suitable for designing self-healing polymers or stimuli-responsive materials. Recent research has demonstrated its potential in developing eco-friendly adhesives that mimic natural adhesive systems found in marine organisms.

Environmental Considerations

The environmental impact of manufacturing and using 2,6-dihydroxybenzeneboronic acid strong> has become a focal point for sustainable chemistry initiatives. Efforts are underway to develop greener synthesis routes that reduce waste generation and energy consumption. Additionally, studies are exploring the biodegradation pathways of this compound to ensure its safe integration into industrial processes without adverse effects on ecosystems.

In conclusion, < strong >2,6-dihydroxybenzeneboronic acid strong > stands as a pivotal compound at the intersection of chemistry and biology. Its unique properties continue to drive innovation across multiple disciplines while prompting researchers to address challenges related to sustainability and safety.

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